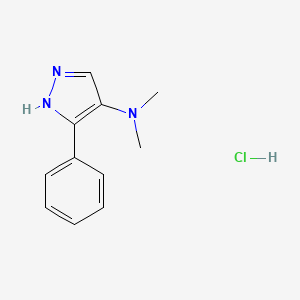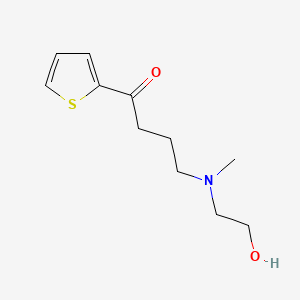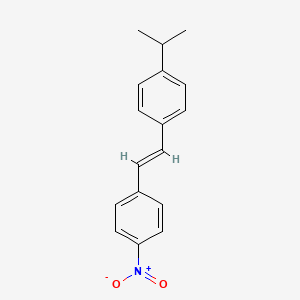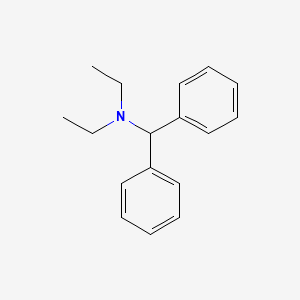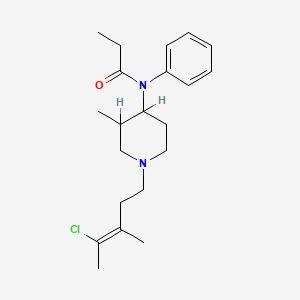
N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps:
Formation of the Piperidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentenyl Chain: The chlorinated pentenyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Phenyl Group: This can be achieved through nucleophilic substitution reactions.
Final Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the double bond in the pentenyl chain or the carbonyl group in the amide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl ring or the chlorinated pentenyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ could be used.
Substitution: Reagents such as halides, Grignard reagents, or organolithium compounds are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Aplicaciones Científicas De Investigación
N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Use as a precursor in the manufacture of agrochemicals, pharmaceuticals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(4-Chloro-3-methyl-3-pentenyl)-4-piperidinyl)-N-phenylacetamide
- N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide
Uniqueness
The uniqueness of N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide lies in its specific structural features, such as the combination of the chlorinated pentenyl chain and the piperidine ring, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
155125-72-7 |
|---|---|
Fórmula molecular |
C21H31ClN2O |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
N-[1-[(Z)-4-chloro-3-methylpent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H31ClN2O/c1-5-21(25)24(19-9-7-6-8-10-19)20-12-14-23(15-17(20)3)13-11-16(2)18(4)22/h6-10,17,20H,5,11-15H2,1-4H3/b18-16- |
Clave InChI |
DAUUSDZVHHGBMF-VLGSPTGOSA-N |
SMILES isomérico |
CCC(=O)N(C1CCN(CC1C)CC/C(=C(/C)\Cl)/C)C2=CC=CC=C2 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CCC(=C(C)Cl)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



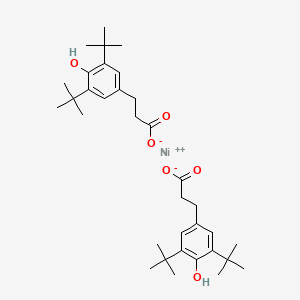
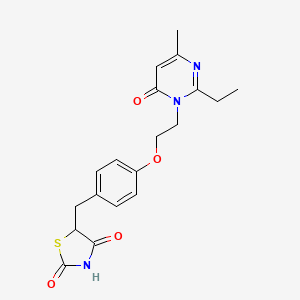

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
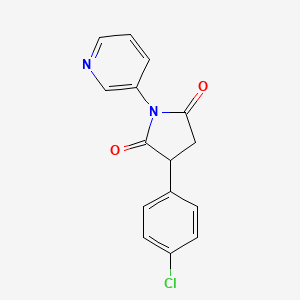
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
